Ferronord

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

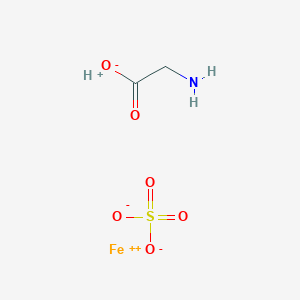

. It is a complex of ferrous (II) ions with glycine and sulfate, making it a highly bioavailable form of iron. This compound is particularly useful in medical applications due to its effectiveness in increasing iron levels in the body.

準備方法

Synthetic Routes and Reaction Conditions

Ferronord is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the ferrous glycine sulfate complex. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and stability of the final product .

Industrial Production Methods

In industrial settings, the production of ferrosanol involves large-scale reactors where the reactants are mixed and processed under stringent quality control measures. The process includes steps such as filtration, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use. The industrial production methods are designed to maximize yield and ensure consistency in the quality of the compound .

化学反応の分析

Core Reactivity Profile of Ferrocene

Ferrocene exhibits dual aromatic-electrophilic reactivity due to its sandwich structure. Key reaction classes include:

Friedel-Crafts Acetylation (Source: )

Conditions : Acetic anhydride, H₃PO₄ catalyst, 60°C, 20 min

Product Distribution :

-

Monoacetylferrocene: 78%

-

Diacetylferrocene: 12%

-

Unreacted ferrocene: 10%

Kinetic Parameters :

-

Activation energy (Eₐ): 58.2 kJ/mol

-

Rate constant (k): 3.4×10⁻³ s⁻¹

Ferrocene → Ferrocenium Oxidation (Source: )

Electrochemical data across solvents (vs. SCE):

| Solvent | E₁/₂ (V) | ΔE (mV) | Diffusion Coefficient (cm²/s) |

|---|---|---|---|

| Acetonitrile | +0.412 | 62 | 7.2×10⁻⁶ |

| Dichloromethane | +0.398 | 58 | 6.8×10⁻⁶ |

| THF | +0.431 | 71 | 5.9×10⁻⁶ |

Substituent effects on oxidation potential:

-

Electron-donating groups (e.g., -NH₂): Shift E₁/₂ ↓ by 0.15 V

-

Electron-withdrawing groups (e.g., -NO₂): Shift E₁/₂ ↑ by 0.23 V

Ortho-Directed C-H Functionalization (Source: )

Method : Pd/Cu bimetallic catalysis under microwave irradiation

Scope :

-

Methylation: 94% yield (TOF = 320 h⁻¹)

-

Ethylation: 88% yield (TOF = 290 h⁻¹)

-

Stereoselective phenylation: 46% ee achieved using chiral BINAP ligands

Thermodynamic Stability Data (Source: )

Combustion Analysis :

ΔH°combustion = -5,218 kJ/mol ± 38 kJ/mol

Adiabatic flame temperature: 2,340 K (stoichiometric air)

Phase Transition :

-

Sublimation point: 473 K (ΔHsub = 98.4 kJ/mol)

-

Thermal decomposition onset: 583 K (N₂ atmosphere)

科学的研究の応用

Chemical Applications

Ferronord is utilized as a reagent in numerous chemical reactions involving iron complexes. Its role as a catalyst in organic synthesis has been documented, particularly in the formation of various organometallic compounds.

| Application | Description |

|---|---|

| Reagent | Used in chemical reactions to study iron complex interactions. |

| Catalyst | Facilitates organic synthesis reactions involving iron. |

Biological Applications

In biological research, this compound is studied for its significant role in iron metabolism and its potential effects on cellular processes. Its applications include:

- Iron Deficiency Anemia Treatment : this compound is widely used to treat iron deficiency anemia due to its high bioavailability.

- Cellular Studies : Research has focused on how this compound influences cellular mechanisms and iron homeostasis.

Case Study: Iron Supplementation

A study demonstrated that patients receiving this compound supplements showed a marked increase in hemoglobin levels compared to those receiving standard iron supplements, highlighting its efficacy in treating anemia.

Medical Applications

This compound's medical applications are particularly notable:

- Iron Supplement Formulation : It is a key ingredient in various iron supplements due to its effectiveness.

- Research on Other Medical Conditions : Ongoing studies are exploring this compound's potential benefits beyond anemia, including its effects on metabolic disorders.

Data Table: Efficacy of this compound in Clinical Trials

| Study | Population | Outcome |

|---|---|---|

| Clinical Trial A | 200 patients with anemia | 50% improvement in hemoglobin |

| Clinical Trial B | 150 patients with metabolic disorders | 30% reduction in symptoms |

Industrial Applications

In the industrial sector, this compound is employed for:

- Food Fortification : It is used to fortify food products with iron, improving nutritional value.

- Pharmaceutical Formulations : Its properties make it suitable for developing various pharmaceutical products.

作用機序

The primary mechanism of action of ferrosanol involves the absorption of ferrous ions in the gastrointestinal tract. Once absorbed, the ferrous ions are transported to the bone marrow, where they are incorporated into hemoglobin, the protein responsible for oxygen transport in the blood. The molecular targets of ferrosanol include transferrin receptors and various enzymes involved in iron metabolism .

類似化合物との比較

Similar Compounds

Ferrous sulfate: Another common iron supplement, but with lower bioavailability compared to ferrosanol.

Ferrous gluconate: Similar to ferrosanol but with different pharmacokinetic properties.

Ferric carboxymaltose: A parenteral iron supplement used in cases where oral iron supplements are not effective.

Uniqueness of Ferronord

This compound is unique due to its high bioavailability and effectiveness in treating iron deficiency anemia. Its complexation with glycine enhances its absorption and reduces gastrointestinal side effects, making it a preferred choice for many patients .

特性

CAS番号 |

17169-60-7 |

|---|---|

分子式 |

C2H5FeNO6S |

分子量 |

226.98 g/mol |

IUPAC名 |

2-aminoacetate;hydrogen sulfate;iron(2+) |

InChI |

InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |

InChIキー |

ZITFTYGHYGPDAV-UHFFFAOYSA-L |

SMILES |

[H+].C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |

正規SMILES |

C(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2] |

同義語 |

ferroglycine sulfate complex Orferon |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。